2-Cyano-N,N-dimethyl-1H-benzimidazole-1-sulfonamide
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Overview
Description
2-Cyano-N,N-dimethyl-1H-benzo[d]imidazole-1-sulfonamide is an organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound has a unique structure that makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N,N-dimethyl-1H-benzo[d]imidazole-1-sulfonamide typically involves the reaction of benzimidazole with appropriate methylating agents such as iodomethane. The reaction conditions often include the use of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) to facilitate the methylation process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N,N-dimethyl-1H-benzo[d]imidazole-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.
Scientific Research Applications
2-Cyano-N,N-dimethyl-1H-benzo[d]imidazole-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Cyano-N,N-dimethyl-1H-benzo[d]imidazole-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole
- 4-Chloro-2-cyano-5-(4-(hydroxymethyl)phenyl)N,N-dimethyl-1H-imidazole-1-sulfonamide
Uniqueness
2-Cyano-N,N-dimethyl-1H-benzo[d]imidazole-1-sulfonamide is unique due to its specific cyano and sulfonamide functional groups, which confer distinct chemical and biological properties. These functional groups make it a versatile compound for various applications, distinguishing it from other benzimidazole derivatives .
Properties
CAS No. |
88422-20-2 |
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Molecular Formula |
C10H10N4O2S |
Molecular Weight |
250.28 g/mol |
IUPAC Name |
2-cyano-N,N-dimethylbenzimidazole-1-sulfonamide |
InChI |
InChI=1S/C10H10N4O2S/c1-13(2)17(15,16)14-9-6-4-3-5-8(9)12-10(14)7-11/h3-6H,1-2H3 |
InChI Key |
VNTHODVVFWAASB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1C2=CC=CC=C2N=C1C#N |
Origin of Product |
United States |
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